molecular formula C8H8ClNO B8096302 1-(2-Chloro-5-methylpyridin-4-YL)ethanone

1-(2-Chloro-5-methylpyridin-4-YL)ethanone

Cat. No.: B8096302
M. Wt: 169.61 g/mol
InChI Key: UQHRAQFHONXYBF-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylpyridin-4-YL)ethanone is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 5-position on the pyridine ring, with an ethanone (acetone) group attached to the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-methylpyridin-4-YL)ethanone can be synthesized through various synthetic routes. One common method involves the acylation of 2-chloro-5-methylpyridine-4-carboxylic acid with acetyl chloride in the presence of a suitable catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to avoid hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar acylation reactions but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-methylpyridin-4-YL)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Chloro-5-methylpyridine-4-carboxylic acid

  • Reduction: 2-Chloro-5-methylpyridin-4-ol or 2-Chloro-5-methylpyridin-4-amine

  • Substitution: Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

1-(2-Chloro-5-methylpyridin-4-YL)ethanone has several applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Medicine: It may be used in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Chloro-5-methylpyridin-4-YL)ethanone exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-Chloro-5-methylpyridine

  • 2-Chloro-5-methylpyridin-4-ol

  • 2-Chloro-5-methylpyridin-4-amine

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Properties

IUPAC Name

1-(2-chloro-5-methylpyridin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-4-10-8(9)3-7(5)6(2)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHRAQFHONXYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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